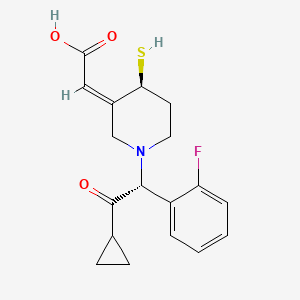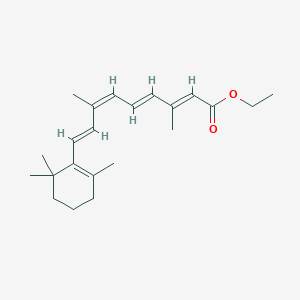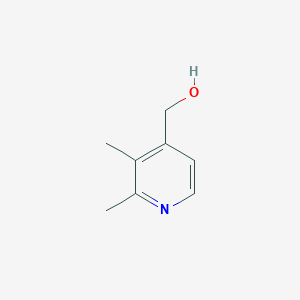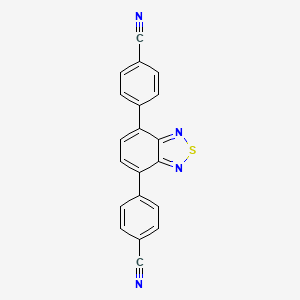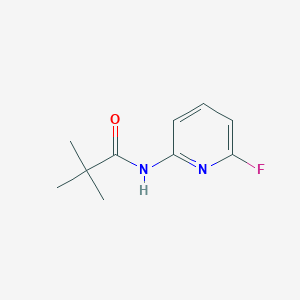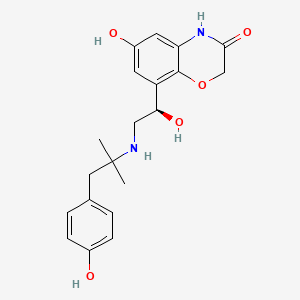
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate
Übersicht
Beschreibung
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as MDPV, which is a popular designer drug. However,
Wirkmechanismus
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the levels of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate have been studied extensively in animal models. It has been found to produce a range of effects such as hyperactivity, stereotypy, and locomotor sensitization. These effects are similar to those produced by other psychostimulant drugs such as cocaine and amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate in lab experiments include its high potency, selectivity, and ability to cross the blood-brain barrier. However, its limitations include its potential for abuse and its toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate. One area of interest is the development of more selective and potent analogs of this compound for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential for abuse and addiction of this compound needs to be further studied to inform drug policy and regulation.
In conclusion, (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is a synthetic compound that has potential applications in medicinal chemistry. Its mechanism of action involves the inhibition of dopamine reuptake, leading to enhanced dopaminergic signaling. While it has advantages for lab experiments, its potential for abuse and toxicity at high doses are limitations. Future research should focus on developing more selective and potent analogs, investigating long-term effects, and studying its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit strong binding affinity towards the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
(2-methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMZLSCREFGIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1(OCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline](/img/structure/B3331972.png)

![Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate](/img/structure/B3331983.png)
![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)


